3-Bromo-1H-indazol-7-ol

Catalog No.
S6879053
CAS No.
1780112-08-4
M.F
C7H5BrN2O
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-indazol-7-ol

CAS Number

1780112-08-4

Product Name

3-Bromo-1H-indazol-7-ol

IUPAC Name

3-bromo-2H-indazol-7-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)

InChI Key

ACTLRSTWPNIZLA-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C(=C1)O)Br

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)Br

    Anticancer Research (Medicinal Chemistry):

      Scientific Field: Medicinal chemistry and oncology.

      Summary: Researchers have investigated the anticancer properties of 3-Bromo-1H-indazol-7-ol. It has shown promise as a potential drug candidate for cancer treatment.

      Methods and Experimental Procedures: Synthesis of 3-Bromo-1H-indazol-7-ol involves chemical reactions, such as bromination of indazole precursors. Researchers optimize reaction conditions, purification methods, and characterization techniques.

      Results and Outcomes: In vitro and in vivo studies demonstrate its cytotoxic effects on cancer cells.

    β3-Adrenergic Receptor Agonists (Pharmacology):

3-Bromo-1H-indazol-7-ol is a chemical compound classified within the indazole family, which consists of nitrogen-containing heterocyclic compounds. This specific compound features a bromine atom at the 3-position and a hydroxyl group at the 7-position of the indazole ring. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis .

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in derivatives such as 3-Bromo-1H-indazole-7-one.
  • Reduction: The bromine atom may be reduced to yield 1H-indazol-7-ol.
  • Substitution: The bromine can be replaced by various nucleophiles (e.g., amines, thiols) to generate different derivatives, expanding its utility in synthetic chemistry.

The compound exhibits significant biological activity, particularly as an inhibitor of specific kinases involved in cell cycle regulation and DNA damage response. It has been shown to interact with CHK1 and CHK2 kinases, influencing various cellular processes such as cell proliferation and apoptosis. Its ability to modulate signaling pathways makes it a candidate for further exploration in drug development .

The synthesis of 3-Bromo-1H-indazol-7-ol typically involves two main steps:

  • Bromination: The first step involves the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Hydroxylation: The subsequent introduction of the hydroxyl group can be achieved through oxidation methods, utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

In industrial settings, these reactions may be optimized for higher yields and purity using continuous flow reactors .

3-Bromo-1H-indazol-7-ol has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  • Biochemical Research: In studies focusing on enzyme inhibition and cellular signaling pathways.
  • Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules .

Research indicates that 3-Bromo-1H-indazol-7-ol interacts with several biological targets, particularly kinases involved in critical cellular processes. Its inhibitory effects on CHK1 and CHK2 suggest its role in cancer therapy by potentially disrupting tumor cell proliferation. Additionally, studies have shown its influence on nitric oxide synthases, further highlighting its versatility as a bioactive compound .

Similar Compounds

Compound NameKey Features
1H-indazoleParent compound without substituents
3-Bromo-1H-indazoleLacks the hydroxyl group at the 7-position
1H-indazol-7-olLacks the bromine atom at the 3-position

Uniqueness

3-Bromo-1H-indazol-7-ol is distinguished by its combination of both bromine and hydroxyl functional groups. This unique structure enhances its reactivity and biological activity compared to its analogs, making it a valuable compound for research and potential therapeutic applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

211.95853 g/mol

Monoisotopic Mass

211.95853 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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